9-Benzoylcarbazole

Vue d'ensemble

Description

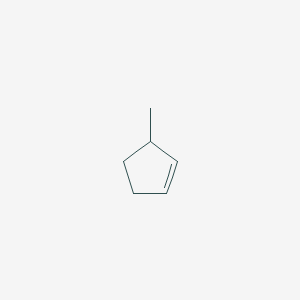

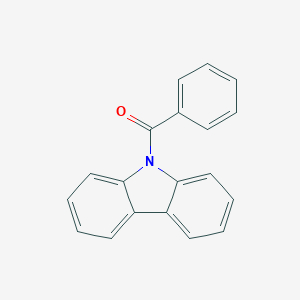

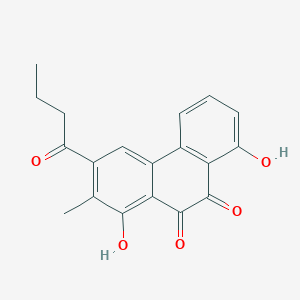

9-Benzoylcarbazole is a derivative of carbazole, an aromatic heterocyclic organic compound. Carbazoles are known for their tricyclic structure, consisting of two benzene rings fused onto a five-membered pyrrole ring. The benzoyl group attached to the carbazole nucleus at the 9-position is a significant modification that can alter the compound's physical, chemical, and biological properties. Carbazole derivatives have been extensively studied due to their wide range of applications in material science, medicinal chemistry, and as photoinitiators .

Synthesis Analysis

The synthesis of carbazole derivatives can be achieved through various methods. A novel carbazole derivative containing dimesitylboron units was synthesized by introducing electron-acceptor groups to the carbazole core . Another approach for synthesizing 9-substituted carbazoles involves a one-pot reaction using primary amine hydrochlorides and 2,5-dimethoxytetrahydrofuran under mild conditions . Additionally, the synthesis of specific benzoylcarbazole compounds, such as ethyl 1-(6-o-chloro-benzoyl-9-ethyl-9H-carbazol-3yl)-ethane-1-one oxime, has been reported, which involves N-alkylation, Friedel-Crafts acylation, oximation, and esterification .

Molecular Structure Analysis

The molecular structure of carbazole derivatives can be elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. For instance, the crystal structure of 3-benzothiazole-9-ethyl carbazole was determined to belong to the orthorhombic crystal system . Similarly, the structure of 11-benzoyl-9,9a,10,11-tetrahydro-4H-indolo[4,3-ab]carbazole was studied using NMR and molecular modeling . These studies provide valuable information about the conformational properties and stereoelectronic requirements of these molecules.

Chemical Reactions Analysis

Carbazole derivatives undergo various chemical reactions that are essential for their functionalization and application. The electrophilic substitution reactions, such as Friedel-Crafts acylation, are commonly used to introduce benzoyl groups into the carbazole nucleus . The reactivity of these compounds can also be influenced by the presence of substituents, which can affect their electronic properties and, consequently, their chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of carbazole derivatives, such as thermal stability, electrochemical stability, and photophysical properties, are crucial for their practical applications. The novel carbazole derivative with dimesitylboron groups exhibits excellent thermal stability and aggregation-induced emission properties, making it suitable for use in organic light-emitting diodes (OLEDs) . The photophysical properties, such as UV-vis and fluorescence spectra, are also important for applications in marking proteins like bovine serum albumin (BSA) .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

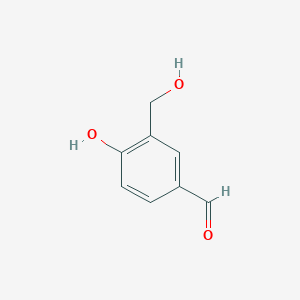

Biological Activity and Medicinal Applications : 9-Benzoylcarbazole has been identified as a key structural component in medicinal chemistry. It exhibits a range of biological activities when modified, including antibacterial, antimalarial, anticancer, and anti-Alzheimer properties. The structure-activity relationships (SAR) and mechanisms of action of these carbazole-containing molecules have been studied extensively (Tsutsumi, Gündisch, & Sun, 2016).

Anticancer Properties : Various derivatives of this compound have been synthesized and evaluated for their anticancer activities. Studies on β-carboline derivatives, structurally related to carbazoles, have shown significant potential as antitumor agents (Chen et al., 2015).

Biochemical Studies

NMR and Crystallographic Studies : this compound has been studied using NMR spectroscopy and X-ray crystallography to understand its structural properties. Such studies provide valuable insights into its chemical behavior and potential applications (Claramunt et al., 2002).

Bioinformatic Characterization for Brain Disorders : Schiff bases derived from this compound have been analyzed using bioinformatics tools for their potential applicability in treating neurodegenerative disorders. These studies focus on drug-likeness features, pharmacokinetics, and pharmacodynamics (Avram et al., 2021).

Pharmacological Research

Evaluation of Oxarbazole in Asthma : Oxarbazole, a derivative of this compound, has been evaluated for its potential as an antiasthmatic agent in animal models. The compound showed inhibition of bronchoconstriction induced by certain agents (Mielens, 1978).

Pharmacokinetics and Disposition : The absorption and disposition of Oxarbazole in humans and various laboratory animals have been studied. These findings are crucial for understanding the drug's pharmacological profile (Benziger et al., 1978).

Environmental and Chemical Toxicology

- Developmental Dermal Toxicity and Mutagenicity : The developmental toxicity and mutagenicity of carbazole and its derivatives, including benzo[a]carbazole, have been assessed. Such studies are vital for evaluating the safety of these compounds in environmental and health contexts (Dutson et al., 1997).

Safety and Hazards

Orientations Futures

Optoelectronic materials based on metal-free organic molecules represent a promising alternative to traditional inorganic devices . Significant attention has been devoted to the development of the third generation of OLEDs which are based on the temperature-activated delayed fluorescence (TADF) mechanism . In the last few years, several materials displaying ultra-long organic phosphorescence (UOP) have been designed using strategies such as crystal engineering and halogen functionalisation .

Mécanisme D'action

- Role : BCz serves as a platform for exploring phenomena such as Room Temperature Phosphorescence (RTP) and Thermally Activated Delayed Fluorescence (TADF) . These processes are crucial for optoelectronic applications.

- In polar solvents, BCz exhibits solvent-dependent TADF , which results from the stabilization of the charge transfer S1 state .

Target of Action

Mode of Action

Biochemical Pathways

Propriétés

IUPAC Name |

carbazol-9-yl(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO/c21-19(14-8-2-1-3-9-14)20-17-12-6-4-10-15(17)16-11-5-7-13-18(16)20/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUCKMWPLVBYQCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3C4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0075158 | |

| Record name | 9-Benzoylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19264-68-7 | |

| Record name | 9H-Carbazol-9-ylphenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19264-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbazole, 9-benzoyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019264687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19264-68-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14861 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Benzoylcarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the recent advancements in utilizing 9-benzoylcarbazole derivatives in organic synthesis?

A1: Recent studies have demonstrated the effectiveness of this compound derivatives, particularly those containing a carbazolyl leaving group, in rhodium(III)-catalyzed [3+2] annulation reactions. [] This reaction efficiently forms indenones through the activation of ortho C–H and C–N bonds in the this compound structure upon reaction with internal alkynes. [] This method offers a novel and efficient pathway for the synthesis of indenone derivatives, which are valuable building blocks for various organic compounds.

Q2: How do the photophysical properties of this compound derivatives vary with structural modifications?

A2: Research indicates that the introduction of chlorine atoms into the this compound structure can significantly influence its photophysical properties. [] Specifically, dichloro derivatives of 9H-carbazol-3-yl(phenyl)methanone have shown intriguing competition between ultralong organic phosphorescence (UOP) and thermally activated delayed fluorescence (TADF). [] The position of the chlorine atoms within the molecule impacts the energy gaps between singlet and triplet states, thereby affecting the balance between these two emission pathways. [] This highlights the potential for tailoring the luminescent properties of this compound derivatives through targeted structural modifications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

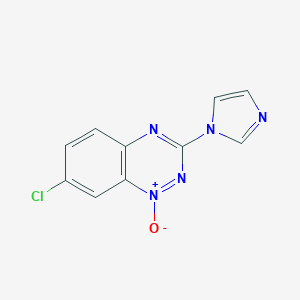

![1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B105213.png)